Renzapride

Description

Historical Context of Initial Compound Development and Research Aims

Renzapride (B52152) was originally developed by Smith Kline Beecham Labs in the late 1980s in the UK. endologicusa.com Subsequently, Alizyme, another UK-based pharmaceutical company, acquired the compound and undertook extensive preclinical, Phase 1, 2, and 3 trials. endologicusa.com The initial research aims focused on developing this compound for the treatment of irritable bowel syndrome with constipation (IBS-C). endologicusa.com Although Phase 3 trials demonstrated efficacy in IBS-C, Alizyme did not submit the drug for approval. endologicusa.com Later, EndoLogic LLC acquired the worldwide patent rights to this compound with a focus on developing it for the management of gastrointestinal motility in patients with cystic fibrosis and diabetic gastroparesis, conditions with significant unmet treatment needs. endologicusa.comwikipedia.org

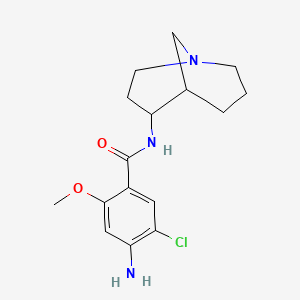

Chemical Classification within Benzamide (B126) Derivatives

This compound is classified as a substituted benzamide. nih.govdrugbank.comnih.govmedchemexpress.com Its chemical structure includes a benzamide core with specific substitutions. The IUPAC name for this compound is 4-amino-N-[(4R,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide. nih.gov The molecular formula of this compound is C₁₆H₂₂ClN₃O₂. drugbank.comnih.govuni.lunih.govbiocat.com

Here is a table summarizing key chemical identifiers for this compound:

| Identifier | Value | Source |

| CAS Number | 112727-80-7 (free base) | drugbank.comnih.govbiocat.commedkoo.com |

| 109872-41-5 (HCl) | wikipedia.orgmedchemexpress.commedkoo.com | |

| PubChem CID | 119574, 3086547 | nih.govuni.lunih.govguidetopharmacology.org |

| Molecular Formula | C₁₆H₂₂ClN₃O₂ | drugbank.comnih.govuni.lunih.govbiocat.com |

| Molecular Weight | 323.82 g/mol | nih.govnih.govbiocat.com |

| IUPAC Name | 4-amino-N-[(4R,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide | nih.gov |

Overview of Initial Pharmacological Characterization

Initial pharmacological studies characterized this compound primarily as a mixed 5-hydroxytryptamine (5-HT) receptor modulator. It acts as a full agonist at the 5-HT₄ receptor and a partial or full antagonist at the 5-HT₃ receptor. wikipedia.orgnih.govnih.govmedchemexpress.combiocat.commedkoo.comresearchgate.netnih.gov Research also indicated that this compound functions as a 5-HT₂B antagonist and possesses some affinity for the 5-HT₂A and 5-HT₂C receptors, although these latter affinities are considered less likely to contribute significantly to its therapeutic effects. wikipedia.orgmedchemexpress.commedkoo.com

In vitro studies using rodent tissues demonstrated that this compound exhibited higher affinity for 5-HT₃ and 5-HT₄ receptors compared to a range of other serotonergic and catecholaminergic receptors. nih.gov Further in vitro functional studies on gastrointestinal smooth muscle preparations characterized this compound as a full or near full agonist at 5-HT₄ receptors. nih.gov The inhibitory action of this compound on the serotonin-evoked Bezold-Jarisch reflex in rats also supported its pharmacological profile. nih.gov

In healthy human subjects, this compound was shown to enhance stomach emptying. nih.govdrugbank.com Studies indicated that doses of 2 mg and 5 mg decreased the volume of gastric contents aspirated 80 minutes after a test meal by 21% and 37%, respectively. drugbank.com this compound also reduced oro-caecal transit time in a dose-related manner. drugbank.com

In patients with constipation-predominant irritable bowel syndrome (IBS-C), this compound has been shown to stimulate gastric emptying, reduce small intestine transit time, and increase colonic motility. nih.gov These effects are consistent with the stimulation of 5-HT₄ receptors in the smooth muscle of the gut. nih.gov While 5-HT₃ receptor antagonists are typically associated with slowed colonic transit, this compound, with its dual activity, has been observed to increase colonic motility in various species, including rodents, dogs, healthy humans, and patients with IBS-C. nih.gov

The pharmacological profile of this compound, particularly its potent agonism at 5-HT₄ receptors and antagonism at 5-HT₃ receptors, underscores its mechanism of action in modulating gastrointestinal motility. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSKEXSLDPEFPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869554 | |

| Record name | 4-Amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacology and Receptor Interaction Studies

Serotonin (B10506) Receptor Binding Affinities and Selectivity Profiles

In vitro radioligand binding studies have been instrumental in defining the selectivity and affinity of renzapride (B52152) for various serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. These studies have demonstrated that this compound is selective for serotonergic receptors, with a particularly high affinity for the 5-HT3 and 5-HT4 receptor subtypes. nih.gov

This compound is characterized as a potent and generally full agonist at the 5-HT4 receptor. endologicusa.comnih.govnih.gov This agonism is believed to mediate the prokinetic effects of the compound, stimulating motility in the upper and lower gastrointestinal tract. nih.govtaylorandfrancis.com

Binding studies have confirmed this compound's high affinity for the 5-HT4 receptor, with a reported inhibition constant (Ki) of 477 nM for guinea-pig 5-HT4 receptors. nih.gov The compound also demonstrates high affinity for several splice variants of the human 5-HT4 receptor that are expressed in the gut, including 5-HT4(a), 5-HT4(b), 5-HT4(c), 5-HT4(d), and 5-HT4(i). nih.gov Functional studies indicate that it acts as a full agonist at the majority of these variants, especially in experimental conditions with high receptor density. nih.gov This profile distinguishes it from other 5-HT4 modulators like tegaserod, which is a partial agonist. nih.gov

In addition to its 5-HT4 agonist activity, this compound functions as a 5-HT3 receptor antagonist. endologicusa.comnih.govnih.gov This antagonistic action is thought to contribute to its effects on visceral sensitivity. nih.gov Radioligand binding studies have shown that this compound possesses a high affinity for cloned human 5-HT3 receptors, with a reported Ki value of 17 nM. nih.gov The 5-HT3 receptor inhibitory properties of this compound have been further indicated by its ability to inhibit the serotonin-evoked Bezold-Jarisch reflex in rats. nih.gov Some research describes it as a partial antagonist at this receptor. endologicusa.comnih.gov

While this compound's primary activities are at the 5-HT4 and 5-HT3 receptors, its binding profile at other serotonin receptor subtypes has also been evaluated. Studies have identified inhibitory properties at 5-HT2B receptors. nih.govnih.gov this compound also exhibits some, albeit weaker, affinity for 5-HT2A and 5-HT2C receptors. nih.gov Specifically, its affinity for human 5-HT2A receptors is considered to be weak. nih.gov The clinical relevance of these modest affinities has not been fully established. nih.gov

| Receptor Subtype | Species/Tissue | Binding Affinity (Ki) |

| 5-HT3 | Human (cloned) | 17 nM |

| 5-HT4 | Guinea-pig | 477 nM |

| 5-HT2A | Human (cloned) | Weak affinity |

| 5-HT2B | Human (cloned) | Some affinity |

| 5-HT2C | Human (cloned) | Some affinity |

| This table summarizes the reported binding affinities of this compound for various serotonin receptor subtypes. |

In Vitro Functional Receptor Assays

The functional consequences of this compound's receptor binding have been explored through a variety of in vitro assays, ranging from cell-based systems expressing cloned receptors to studies on isolated tissue preparations.

Functional assays using cell lines transfected with cloned human 5-HT4 receptor splice variants have provided detailed insights into this compound's agonist activity. These studies have revealed some variability in its functional profile depending on the specific splice variant:

One study reported that this compound acted as a partial agonist at 5-HT4(a) receptors. nih.gov

The same study found it to be a full agonist at 5-HT4(b), 5-HT4(c), and 5-HT4(d) receptors. nih.gov

Another investigation confirmed its full agonism at 5-HT4(d) receptors but characterized it as a partial agonist at 5-HT4(e) receptors. nih.gov

Furthermore, this compound's activity can be influenced by receptor density, with studies showing it behaves as a full agonist at both 5-HT4(a) and 5-HT4(b) receptors under conditions of high receptor expression. nih.gov

Studies using isolated tissue preparations have been crucial in characterizing this compound's physiological effects, particularly on gastrointestinal smooth muscle. These in vitro functional studies have consistently characterized this compound as a full or near-full agonist at 5-HT4 receptors. nih.gov

Key findings from isolated tissue studies include:

Rat Oesophagus: this compound demonstrated functional 5-HT-like agonism, causing contraction of the tissue with an EC50 value of 11 μmol/L. nih.gov

Guinea-Pig Ileum and Colon: In preparations of guinea-pig ileum and distal colon longitudinal muscle, this compound acts as a full agonist for 5-HT4-mediated responses. nih.gov

Human Colon: In isolated colonic circular muscle from the human lower gut, this compound, similar to serotonin, inhibited spontaneous activity. This action was shown to be mediated by the 5-HT4 receptor. nih.gov

These findings from isolated tissues confirm that the 5-HT4 receptor agonism observed in cell-based assays translates into tangible physiological responses in gastrointestinal smooth muscle. nih.gov

| Assay Type | Preparation | Receptor Target | Observed Functional Activity |

| Cell-Based | Cloned Human Receptors | 5-HT4(a) | Partial Agonist (Full agonist at high receptor density) |

| Cell-Based | Cloned Human Receptors | 5-HT4(b), 5-HT4(c), 5-HT4(d) | Full Agonist |

| Cell-Based | Cloned Human Receptors | 5-HT4(e) | Partial Agonist |

| Isolated Tissue | Rat Isolated Oesophagus | 5-HT4 | Full Agonist (Contraction) |

| Isolated Tissue | Guinea-Pig Ileum | 5-HT4 | Full Agonist |

| Isolated Tissue | Guinea-Pig Distal Colon | 5-HT4 | Full Agonist |

| Isolated Tissue | Human Colonic Circular Muscle | 5-HT4 | Agonist (Inhibition of spontaneous activity) |

| This table summarizes the functional activity of this compound in various in vitro assay systems. |

Downstream Signaling Pathway Modulation (e.g., Cyclic AMP, Protein Kinase Activity)

The molecular action of this compound, following its binding to the 5-HT4 receptor, involves the activation of a well-defined downstream signaling cascade. As a G-protein coupled receptor, the 5-HT4 receptor is linked to the Gs alpha-subunit. This compound's agonism at this receptor prompts the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP), increasing the intracellular concentration of this second messenger. nih.govnih.govresearchgate.net

This increase in cAMP is a critical step that leads to the activation of Protein Kinase A (PKA). nih.govresearchgate.net PKA is a key enzyme that, once activated, phosphorylates a variety of intracellular proteins and transcription factors, thereby modulating their activity. nih.govsemanticscholar.org This signaling pathway is responsible for mediating many of the physiological effects of 5-HT4 receptor activation. nih.gov For example, studies in rat esophageal tissue have demonstrated that this compound induces muscle relaxation and a concurrent increase in cAMP levels. nih.gov This effect is specific to the 5-HT4 receptor, as it can be blocked by 5-HT4 antagonists. nih.gov In myenteric neurons, the this compound-induced activation of the adenylyl cyclase-cAMP-PKA pathway has been shown to increase the release of the neurotransmitter acetylcholine. nih.gov

The core components of this signaling pathway are summarized below:

| Pathway Component | Function in this compound's Signaling Cascade |

| This compound | Agonist that binds to and activates the 5-HT4 receptor. |

| 5-HT4 Receptor | G-protein coupled receptor that, upon activation, stimulates Gs protein. |

| Adenylyl Cyclase | Enzyme activated by the Gs protein to produce cAMP. |

| Cyclic AMP (cAMP) | Second messenger that accumulates and activates Protein Kinase A. nih.gov |

| Protein Kinase A (PKA) | Phosphorylates downstream target proteins, leading to a cellular response. nih.gov |

Mechanistic Insights into Agonist and Antagonist Actions

This compound possesses a distinct pharmacological profile, acting as both a full agonist at 5-HT4 receptors and an antagonist at 5-HT3 receptors. drugbank.comnih.govnih.gov This dual mechanism allows it to modulate gastrointestinal function through two separate, yet complementary, pathways.

As a 5-HT4 receptor agonist , this compound mimics the action of endogenous serotonin at this receptor subtype. nih.gov This agonistic activity, mediated by the cAMP signaling pathway, is primarily responsible for its prokinetic effects. nih.govnih.gov By stimulating 5-HT4 receptors on enteric neurons, this compound facilitates the release of acetylcholine, which enhances gastrointestinal motility and transit. nih.gov

Stereochemical Considerations in Receptor Binding and Activity

This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms known as enantiomers: (R)-renzapride and (S)-renzapride. nih.gov The three-dimensional structure of these enantiomers significantly influences their interaction with serotonin receptors, a phenomenon known as stereoselectivity.

Studies have been conducted to characterize the distinct pharmacological profiles of each enantiomer. nih.gov While specific binding affinity values for this compound's enantiomers are not as extensively published as for some other compounds, research on similar mixed 5-HT3/5-HT4 ligands has shown that such stereoselectivity is common. For instance, with the compound RS 56532, the (S)-enantiomer displays higher affinity and agonist potency at the 5-HT4 receptor, whereas the (R)-enantiomer has a higher affinity as an antagonist at the 5-HT3 receptor. nih.gov This demonstrates that the specific spatial arrangement of the molecule is critical for optimal binding and activity at each respective receptor target. The pharmacological activity of this compound as used in most studies is a result of the combined actions of its racemic mixture.

| Receptor Target | General Role of Stereochemistry |

| 5-HT4 Receptor | One enantiomer typically exhibits higher binding affinity and greater agonist potency. |

| 5-HT3 Receptor | One enantiomer often shows a higher binding affinity and stronger antagonist activity. |

Preclinical Pharmacodynamic Investigations in Animal Models

Gastrointestinal Motility Modulation

Renzapride (B52152) has been identified as a gastrointestinal prokinetic agent in preclinical studies involving rats and dogs. nih.gov Its mechanism of action is primarily attributed to its dual activity as a full agonist at serotonin (B10506) 5-HT4 receptors and an antagonist at 5-HT3 receptors, both of which are key regulators of gut motility.

Gastric Emptying Acceleration Studies in Rodents and Canines

In various animal models, this compound has demonstrated the ability to enhance gastrointestinal myoelectric activity and reverse delayed gastric emptying. nih.gov Studies in both rodent and canine models have consistently shown that this compound accelerates the rate at which stomach contents are emptied into the small intestine.

One study in seven dogs with implanted force transducers in the antrum and duodenum investigated the effects of this compound on gastroduodenal motility. The intravenous administration of this compound resulted in a significant increase in the contractile activities of both the antrum and the duodenum. The changes in motility were observed to be abolished by the administration of atropine, suggesting a cholinergic-dependent mechanism.

| Parameter | Control Period (% of Phase III Activity) | Post-Renzapride (% of Phase III Activity) |

|---|---|---|

| Antrum Contractile Activity | 0.7 ± 0.4% | 44.9 ± 4.6% |

| Duodenum Contractile Activity | 0.2 ± 0.1% | 34.2 ± 2.2% |

Small Intestinal Transit Time Analyses

While much of the clinical research has focused on human subjects, preclinical evidence suggests that this compound's prokinetic effects extend to the small intestine in animal models. The stimulation of 5-HT4 receptors in the smooth muscle of the gut is consistent with a reduction in small intestine transit time. nih.gov However, detailed, publicly available preclinical studies with specific data on the modulation of small intestinal transit time in animal models are less common compared to studies on gastric emptying and colonic motility. The general consensus from broader pharmacological profiles is that this compound facilitates the movement of contents through the small bowel.

Colonic Motility and Transit Investigations

Preclinical studies have demonstrated that this compound increases colonic motility in rodents and dogs. nih.gov This effect is largely attributed to its 5-HT4 receptor agonism, which is believed to facilitate colonic propulsion through a coordinated inhibition of circumferential resistance and enhancement of longitudinal muscle contractility. nih.gov In contrast to the effects of selective 5-HT3 receptor antagonists, which are associated with slowed colonic transit, the prokinetic action of this compound via 5-HT4 receptor agonism appears to be the dominant effect on colonic motility in vivo. nih.gov

Visceral Reflex Modulation

Serotonin-Evoked Reflex Pathway Inhibition (e.g., Bezold-Jarisch Reflex)

The Bezold-Jarisch reflex is a cardioinhibitory reflex characterized by bradycardia, hypotension, and apnea, which can be evoked by serotonin. The inhibitory action of this compound on the serotonin-evoked Bezold-Jarisch reflex in rats is a key in vivo indicator of its 5-HT3 receptor antagonist properties. nih.gov By blocking the 5-HT3 receptors that mediate this reflex, this compound can attenuate the effects of serotonin on this pathway. This 5-HT3 receptor antagonism is also thought to contribute to a reduction in visceral hypersensitivity, which is a factor in conditions such as irritable bowel syndrome. nih.gov The afferent pathways for this reflex are located in the vagus nerve, and the reflex is mediated through medullary centers in the brainstem that control cardiovascular and respiratory function.

Exploratory Research in Other Biological Systems (e.g., central nervous system receptor interactions)

In vitro radioligand binding studies using rodent tissues and cloned human receptors have been conducted to determine the affinity of this compound for various receptors. These studies have shown that this compound is selective for serotonergic receptors, with a particularly high affinity for 5-HT3 and 5-HT4 receptors. nih.gov

This compound and its enantiomers have a high affinity for human 5-HT3 receptors. The compound also demonstrates a notable affinity for guinea-pig 5-HT4 receptors. Furthermore, inhibitory properties at 5-HT2B receptors have been identified, along with a more modest affinity for 5-HT2A and 5-HT2C receptors. nih.gov

Importantly, preclinical data suggest that very little of a this compound dose is likely to cross the blood-brain barrier or distribute within brain tissue. This indicates that its therapeutic effects on the gastrointestinal tract are primarily mediated by peripheral receptor interactions, with limited direct interaction with central nervous system receptors. nih.gov Further studies have shown that this compound has no significant affinity for catecholaminergic receptors, including rat α1-, α2-, and β-adrenoceptors, or for human norepinephrine and dopamine (B1211576) transporters. nih.gov

| Receptor | This compound Ki (nmol/L) | Receptor Source |

|---|---|---|

| Human 5-HT3 | 17 | Cloned Human Receptor |

| Guinea-pig 5-HT4 | 477 | Guinea-pig Tissue |

| Human 5-HT2B | 667 | Cloned Human Receptor |

| Human 5-HT2A | Modest Micromolar Affinity | Cloned Human Receptor |

| Human 5-HT2C | Modest Micromolar Affinity | Cloned Human Receptor |

Metabolic Pathways and Enzyme Interaction Research

In Vitro Metabolism Studies Using Hepatic Microsomes

Research utilizing human liver microsomes indicates that renzapride (B52152) undergoes minimal metabolism. nih.gov These studies are fundamental in predicting a drug's metabolic stability and identifying the enzymes responsible for its transformation. nih.gov

In vitro investigations with pooled human liver microsomes have identified the principal metabolic product of this compound as this compound N-oxide. nih.gov During preliminary incubations, high-performance liquid chromatography (HPLC) with UV detection revealed a component, designated M-1, which was confirmed to be this compound N-oxide through co-chromatography with an authentic reference standard. nih.gov

Further analysis of the incubation of this compound with the human S9 hepatic fraction also pointed to oxidation on the bicycloamino part of the molecule as the primary metabolic action, consistent with the formation of this compound N-oxide. nih.gov Evidence also suggested the potential for minor oxidation on the aromatic region of the this compound molecule. nih.gov Despite these findings, in vivo, this compound N-oxide is considered a minor metabolite, constituting less than 10% of the drug-related material found in circulation. nih.gov

The pharmacological activity of this compound N-oxide has been assessed to determine its potential contribution to the therapeutic effects of the parent compound. Radioligand binding studies have shown that this compound N-oxide and its enantiomers have a significantly lower affinity for serotonin (B10506) (5-HT) receptors compared to this compound itself. nih.gov

Table 1: Receptor Affinity (Ki nmol/L) of this compound and this compound N-oxide

| Compound | Human 5-HT3 Receptor Affinity (Ki nmol/L) |

|---|---|

| This compound | 17 |

| This compound N-oxide | 1980 |

Data sourced from in vitro radioligand binding inhibition studies. nih.gov

Cytochrome P450 (CYP) Enzyme Inhibition Profiling

To assess the potential for drug-drug interactions, this compound's effect on the major cytochrome P450 (CYP) drug-metabolizing enzymes has been profiled. nih.gov Studies show that this compound does not significantly inhibit the major CYP enzymes at concentrations that would be expected in a clinical setting. nih.govnih.gov

While some inhibitory activity was observed at high concentrations in vitro, these levels are not considered therapeutically relevant. nih.gov For instance, this compound inhibited the metabolism of specific substrates for CYP2C9 and CYP2D6 by 58.1% and 54.4%, but only at high concentrations of 500 μmol/L and 50 μmol/L, respectively. nih.gov The limited interaction with the CYP450 system suggests a low likelihood of metabolic drug-drug interactions. nih.govnih.gov

Table 2: In Vitro Inhibition of CYP Enzymes by this compound

| CYP Enzyme | This compound Concentration (μmol/L) | Inhibition (%) |

|---|---|---|

| CYP1A2 | 500 | 11.7 |

| CYP2A6 | 200 | 6.9 |

| CYP2C9 | 500 | 58.1 |

| CYP2C19 | 500 | 37.9 |

| CYP2D6 | 50 | 54.4 |

| CYP2E1 | 2 | 34.0 |

| CYP3A4 | 500 | 16.4 |

Data from in vitro studies using human liver microsomes. nih.gov

Renal Excretion Pathway Research

The primary route of elimination for this compound from the body is through renal excretion. nih.gov Pharmacokinetic data show that the majority of an administered dose of this compound, specifically over 60%, is excreted in the urine. nih.gov

A significant portion of the drug eliminated via the kidneys is in the form of the unchanged parent compound, accounting for approximately 80% of the excreted substance. nih.gov This indicates that renal clearance is the main mechanism for the drug's removal, which aligns with the findings that hepatic metabolism is limited. nih.gov The fact that this compound is not highly bound to plasma proteins further supports its efficient clearance through the kidneys. nih.gov

Compound Reference Table

| Compound Name |

|---|

| This compound |

| This compound N-oxide |

Chemical Synthesis and Structure Activity Relationship Sar Studies

Synthetic Methodologies for Renzapride (B52152) and its Derivatives

Several synthetic routes have been described for the preparation of this compound and its analogues. drugfuture.comgoogle.com These methodologies typically involve the coupling of the benzamide (B126) portion with the azabicyclo moiety.

Introduction of Azabicyclo Side Chains

The azabicyclo[3.3.1]nonan-4-ylamine is a key component of this compound's structure. nih.govwikipedia.orgnih.gov One synthetic approach to introduce this side chain involves the reaction of 1-azabicyclo[3.3.1]nonan-4-one with hydroxylamine (B1172632) to form the corresponding oxime. drugfuture.com Reduction of this oxime yields 4-amino-1-azabicyclo[3.3.1]nonane. drugfuture.com This amine is then condensed with the activated benzamide scaffold. drugfuture.com Another described synthesis involves the reduction of the oxime with sodium in refluxing pentanol, which yields a mixture of the exo and endo amines. drugfuture.com Acylation of this mixture with 4-acetamido-5-chloro-2-methoxybenzoylchloride followed by separation and deacetylation of the endo isomer provides this compound. drugfuture.com The stereochemistry of the azabicyclo moiety, specifically the (4S,5S) or (4R,5S) configuration depending on the source, is crucial for this compound's activity. nih.govwikipedia.orgnih.gov

Elucidation of Key Structural Determinants for Receptor Binding and Efficacy

SAR studies have aimed to identify the structural features of this compound that are essential for its binding to and activity at 5-HT₄ and 5-HT₃ receptors. nih.govresearchgate.net The presence of a protonated nitrogen atom in small molecule drugs, such as this compound, can be important for interactions with receptors like hERG potassium channels. semanticscholar.orgmdpi.com Studies on substituted benzamides with conformationally restricted side chains, including azabicyclo derivatives, have shown that high potency for both 5-HT₄ agonist and 5-HT₃ antagonist activities can be achieved. nih.gov However, an exact parallel SAR for both activities was not always apparent. nih.gov The introduction of oxygen and sulfur atoms resulted in only marginal differences in potency, with a more noticeable effect on 5-HT₃ antagonism. nih.gov The introduction of a methyl group alpha to the basic nitrogen led to a reduction in 5-HT₄ receptor agonist potency. nih.gov

This compound's affinity for cloned human 5-HT₃ and guinea-pig 5-HT₄ receptors has been reported with Ki values of 17 nM and 477 nM, respectively. nih.gov It also showed inhibitory properties at 5-HT₂B receptors and some affinity for 5-HT₂A and 5-HT₂C receptors. nih.gov

Design and Synthesis of Novel this compound Analogues

The design and synthesis of this compound analogues have been pursued to potentially improve selectivity and receptor interaction kinetics. researchgate.net

Modifications for Enhanced Selectivity

Modifications to the this compound structure have been explored to enhance selectivity for specific serotonin (B10506) receptor subtypes. While specific detailed examples of modifications solely for enhanced selectivity of this compound analogues were not prominently detailed in the search results beyond its known mixed activity nih.govwikipedia.orgbiocat.com, the broader field of 5-HT receptor ligands involves the design of analogues with altered structural features to achieve selectivity for 5-HT₄ over other receptors, including those associated with off-target effects like hERG channel blockade. researchgate.net The high selectivity of newer 5-HT₄ agonists like prucalopride (B966) for the 5-HT₄ receptor is highlighted as a factor in their favorable safety profiles. researchgate.net

Alterations for Improved Receptor Interaction Kinetics

Research into altering receptor interaction kinetics through structural modifications of this compound analogues was not explicitly detailed in the provided search results. However, studies on other 5-HT₄ receptor ligands have investigated how structural changes affect binding affinity and the ability to promote or inhibit receptor-G protein coupling, which are aspects related to interaction kinetics. researchgate.net

Computational Chemistry and Molecular Modeling in SAR

Computational chemistry and molecular modeling involve the use of computational methods to study molecular structure and properties iiab.meidrblab.net. These methods are widely applied in drug discovery to identify potential lead compounds and design potent therapeutics mims.com. Techniques such as molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR), and pharmacophore modeling are utilized to predict how a drug will interact with its target wikidata.orgmims.comresearchgate.net.

Ligand-Based and Structure-Based Design Approaches

Drug design approaches are broadly categorized into ligand-based and structure-based methods researchgate.netmims.comwikipedia.org. Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown researchgate.netmims.comnewdrugapprovals.org. It relies on the chemical information of known active and inactive compounds (ligands) to correlate biological activity with chemical structure (SAR) researchgate.netnewdrugapprovals.org. Techniques include 3D QSAR and pharmacophore modeling, which can provide predictive models for lead identification and optimization researchgate.net.

Structure-based drug design (SBDD), conversely, utilizes the three-dimensional structural information of the target protein, often obtained through techniques like X-ray crystallography or NMR researchgate.netmims.com. This approach allows for the design of molecules that can precisely match and bind to the target's binding site mims.com. Molecular docking and simulations are core techniques in SBDD, aiming to predict binding modes and affinities researchgate.netnih.gov.

While computational chemistry and molecular modeling are integral to modern SAR studies and drug design wikidata.orgmims.comnih.gov, specific detailed research findings on the application of these methods, including explicit ligand-based or structure-based design approaches, directly pertaining to this compound's SAR were not extensively found in the consulted literature within the scope of this article.

Prediction of Pharmacological Profiles through Computational Methods

Computational methods play a significant role in predicting the pharmacological profiles of compounds mims.comwikipedia.orgebiohippo.com. By analyzing molecular interactions and properties, these techniques can help anticipate how a drug will behave within a biological system wikidata.orgmims.com. This includes predicting interactions with various targets and potential off-target effects wikipedia.orgebiohippo.com. Computational approaches can guide rational drug design decisions early in the development process wikipedia.orgebiohippo.com.

Investigation of Cardiac Ion Channel Interactions from a Structure-Activity Perspective (e.g., hERG channel modulation research)

Interaction with cardiac ion channels, particularly the human ether-à-go-go-related gene (hERG) potassium channel, is a critical aspect of drug safety due to its role in cardiac repolarization and the potential for drug-induced arrhythmias wikipedia.orgebiohippo.comguidetopharmacology.orgnih.gov. Inhibition of the hERG channel is a common cause of QT interval prolongation wikipedia.orgebiohippo.comguidetopharmacology.org. Structure-activity relationship studies focusing on hERG channel interactions are therefore vital in drug development wikipedia.orgebiohippo.comguidetopharmacology.org.

This compound has been investigated for its potential to interact with cardiac ion channels, specifically the hERG channel wikipedia.org. Studies have compared the hERG inhibitory potency of this compound with other compounds known to interact with this channel, such as cisapride (B12094) and mosapride (B1662829) guidetopharmacology.orgnih.govwikipedia.org.

Research indicates that this compound is a significantly less potent inhibitor of the hERG channel compared to cisapride wikipedia.org. In one study using HEK293 cells expressing the hERG channel, cisapride was found to be approximately 1000-fold more potent as an inhibitor than this compound wikipedia.org. Comparisons with other compounds like mosapride also suggest differences in hERG interaction guidetopharmacology.orgnih.gov.

The investigation of this compound's interaction with the hERG channel from a structure-activity perspective contributes to understanding its cardiac safety profile. The relatively lower potency of this compound in inhibiting hERG, especially when compared to compounds like cisapride which have been associated with cardiac side effects, suggests a more favorable profile in this regard wikipedia.org.

The following table summarizes the hERG inhibition data mentioned for this compound and comparative compounds:

| Compound | hERG IC50 (µM) | Reference |

| This compound | 0.019 | wikipedia.org |

| Cisapride | 0.007 | wikipedia.org |

| Droperidol | 0.032 | wikipedia.org |

| Astemizole | 0.001 | wikipedia.org |

| Mosapride | ~16.5 | nih.gov |

Note: Different studies and experimental conditions may yield varying IC50 values. The values presented are based on the cited sources.

These findings highlight the importance of evaluating cardiac ion channel interactions as part of the SAR analysis for drug candidates.

Analytical Methodologies for Renzapride Quantification and Characterization in Research Settings

Chromatographic Techniques (e.g., HPLC) for Compound and Metabolite Analysis in Biological Matrices

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation, identification, and quantification of renzapride (B52152) and its metabolites in complex biological samples such as plasma, tissue homogenates, and microsomal incubations. HPLC, often coupled with sensitive detectors like UV or mass spectrometry (MS), provides the necessary resolution and sensitivity for these analyses.

For instance, reverse-phase HPLC with on-line UV detection at 270 nm has been employed to assay this compound and its N-oxide metabolite. A specific method utilized a Synergi RP column (4 µm, 250 × 4.6 mm) with a mobile phase gradient of ammonium (B1175870) acetate (B1210297) (10 mmol/L, pH 4.0) and acetonitrile, run at a flow rate of 1 mL/min at 40°C. nih.gov This approach allowed for the separation and detection of this compound and its primary metabolite, this compound N-oxide. nih.gov

HPLC has also been used to analyze metabolites formed during in vitro metabolism studies, such as those involving human liver microsomes or S9 fractions. nih.govnih.gov Following incubation, samples are typically processed (e.g., centrifugation) and the supernatant analyzed by HPLC to identify and quantify metabolites. nih.govnih.gov Liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) is a powerful hyphenated technique used for the analysis of this compound and its derivatives, offering high sensitivity and specificity for quantification in biological matrices. nih.gov This method has been applied to analyze parent this compound, the N-oxide derivative, and monohydroxylated this compound in incubation mixtures. nih.gov

Spectroscopic and Spectrometric Methods for Structural Elucidation

Spectroscopic and spectrometric methods are essential for confirming the chemical structure of this compound and its synthesized derivatives or isolated metabolites. Techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecular weight, elemental composition, and structural connectivity of a compound. slideshare.netnih.gov

While specific details on the application of techniques like NMR directly for de novo structural elucidation of this compound in the provided context are limited, MS is explicitly mentioned in conjunction with liquid chromatography (LC-MS/MS) for the analysis and identification of this compound and its metabolites. nih.gov MS provides mass-to-charge ratio information, which is crucial for confirming the molecular weight of the parent compound and identifying potential metabolites based on mass shifts. The use of tandem MS (MS/MS) allows for fragmentation analysis, providing structural insights into the compound and its fragments. nih.govfrontiersin.orgresearchgate.net

These methods, often used in combination, are standard tools in chemical research for verifying the identity and purity of synthesized compounds and for characterizing the structures of metabolites isolated from biological systems. slideshare.netnih.gov

Radioligand Binding Assay Methodologies for Receptor Occupancy and Affinity Determinations

Radioligand binding assays are considered a gold standard for quantifying the affinity of a compound for a specific receptor and determining receptor occupancy. giffordbioscience.com These assays involve incubating a biological preparation containing the target receptor (e.g., cell membranes or tissue homogenates) with a radioactively labeled ligand that has high affinity for the receptor. nih.govnih.govgiffordbioscience.comuah.es The binding of unlabeled compounds, such as this compound, is then measured by their ability to compete with the radioligand for binding sites. nih.govnih.govgiffordbioscience.com

For this compound, radioligand binding studies have been extensively used to assess its affinity for various serotonin (B10506) (5-HT) receptors, particularly the 5-HT₃ and 5-HT₄ receptors. nih.govnih.govresearchgate.netglpbio.comglpbio.comnih.gov These studies typically involve incubating membrane fractions from animal tissue or cell lines expressing cloned human receptors with a radiolabeled ligand specific for the receptor of interest. nih.govnih.gov Non-specific binding is determined in the presence of an excess concentration of an unlabeled compound that completely occupies the specific binding sites. uah.esumich.edu

The affinity of this compound is quantified by determining its inhibition constant (Kᵢ), which represents the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), adjusted for the concentration and affinity (Kᴅ) of the radioligand using the Cheng-Prusoff equation. nih.govgiffordbioscience.comuah.es

Research has shown that this compound has high affinity for human 5-HT₃ and guinea-pig 5-HT₄ receptors, with reported Kᵢ values of 17 nM and 477 nM, respectively. nih.govnih.gov this compound also shows affinity for other serotonin receptors, including 5-HT₂A, 5-HT₂B, and 5-HT₂C, although generally with lower affinity compared to 5-HT₃ and 5-HT₄ receptors. nih.govnih.gov Studies have also investigated the binding of this compound to different splice variants of the human 5-HT₄ receptor. researchgate.net

Radioligand binding assays are critical for understanding the molecular interactions between this compound and its target receptors, providing quantitative data on binding affinity and selectivity. giffordbioscience.comsci-hub.se

Here is a table summarizing some reported binding affinities of this compound:

This compound Binding Affinities (Kᵢ values)

| Receptor Type | Species/Source | Kᵢ (nM) | Source |

| Human 5-HT₃ | Cloned human receptor | 17 | nih.govnih.gov |

| Guinea-pig 5-HT₄ | Tissue | 477 | nih.govnih.gov |

| Human 5-HT₂A | Cloned human receptor | Modest micromolar affinity | nih.gov |

| Human 5-HT₂B | Cloned human receptor | 667 | nih.gov |

| Human 5-HT₂C | Cloned human receptor | Modest micromolar affinity | nih.gov |

| Human 5-HT₄ (various splice variants) | Cloned human receptor | 4.85 - 5.56 (pKi) | researchgate.net |

| 5-HT₄ | 115 | glpbio.comglpbio.commedchemexpress.com |

Note: pKᵢ = -log₁₀(Kᵢ)

Bioassay Development for Functional Characterization

Bioassays are crucial for evaluating the functional activity of this compound at its target receptors and in relevant biological systems. Unlike binding assays that measure affinity, bioassays assess the downstream effects of ligand-receptor interaction, such as changes in cell signaling, muscle contraction, or neurotransmitter release.

In the context of this compound, bioassays have been developed to characterize its activity as a 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist. nih.govnih.govwikipedia.org Functional in vitro studies using gastrointestinal smooth muscle preparations, such as guinea-pig ileum and distal colon longitudinal muscle, have shown that this compound acts as a full agonist for 5-HT₄-mediated responses. nih.gov This is similar to the activity of cisapride (B12094) in these preparations. nih.gov

Furthermore, the inhibitory action of this compound on the serotonin-evoked Bezold-Jarisch reflex in rats indicates its 5-HT₃ receptor inhibitory properties. nih.gov Studies involving cloned human receptors have also reported this compound as a partial agonist at 5-HT₄ receptors and an antagonist at 5-HT₃ receptors. nih.gov

Bioassays are also used to investigate the effects of this compound on neurotransmitter release. For example, studies using rat striatal slices and in vivo microdialysis have demonstrated that this compound, as a 5-HT₄ receptor agonist, enhances dopamine (B1211576) release. capes.gov.br This effect was shown to be concentration-dependent and antagonized by selective 5-HT₄ receptor antagonists. capes.gov.br

These functional assays are vital for understanding the pharmacological actions of this compound and its potential physiological effects, complementing the data obtained from binding studies.

Here is a summary of some functional effects of this compound observed in bioassays:

This compound Functional Activity

| Receptor/System | Observed Activity | Source |

| 5-HT₄ receptors (guinea-pig ileum, distal colon) | Full agonist | nih.gov |

| 5-HT₃ receptors (rat Bezold-Jarisch reflex) | Antagonist (inhibitory properties) | nih.gov |

| Human 5-HT₄ receptors (cloned) | Partial agonist | nih.gov |

| Human 5-HT₃ receptors (cloned) | Antagonist | nih.gov |

| Rat striatal dopamine release | Enhancement (via 5-HT₄ agonism) | capes.gov.br |

These analytical and bioassay methodologies collectively provide a comprehensive understanding of this compound's chemical properties, metabolic fate, receptor interactions, and functional effects in research settings.

Emerging Research Areas and Future Perspectives

Exploration of Renzapride's Effects on Additional Receptor Systems

While This compound (B52152) is primarily known for its activity at 5-HT₃ and 5-HT₄ receptors, studies have indicated it may also interact with other receptor systems. Research has identified inhibitory properties of this compound at 5-HT₂B receptors and some affinity for 5-HT₂A and 5-HT₂C receptors. nih.govnih.govarchivesofmedicalscience.comwikipedia.org The relevance of this modest affinity for 5-HT₂A receptors to its observed clinical activity remains to be fully demonstrated. nih.gov Furthermore, investigations into the effects of this compound on α₂-adrenergic receptors have been conducted, particularly in the context of modeling gastroparesis in dogs. physiology.org this compound was shown to be effective in reversing delayed gastric emptying and inhibited antroduodenal motility induced by an α₂-adrenergic agonist in this model. physiology.org This suggests potential interactions or downstream effects involving adrenergic pathways, although the direct nature of this interaction requires further elucidation. Studies have also compared this compound's effects to other compounds, noting differences in their interactions with various receptors and their impact on physiological responses. researchgate.netnih.gov For instance, comparisons with cisapride (B12094) and 5-CT have highlighted variations in their potency and efficacy at 5-HT₄-like receptors in human atrial tissue, suggesting potential subtle differences in receptor interactions or downstream signaling pathways. nih.gov

Advanced Preclinical Models for Mechanistic Elucidation

Advanced preclinical models are crucial for gaining a deeper understanding of this compound's mechanisms of action beyond simple receptor binding. Studies utilizing in vitro functional assays on gastrointestinal smooth muscle preparations have characterized this compound as a full or near full agonist at 5-HT₄ receptors. nih.govnih.gov The inhibitory action of this compound on the serotonin-evoked Bezold-Jarisch reflex in rats also indicates its 5-HT₃ receptor inhibitory properties. nih.govnih.gov In vivo studies in animal models, such as rats and dogs, have demonstrated this compound's effectiveness as a gastrointestinal prokinetic agent, increasing gastric emptying and stimulating motility. nih.govpsu.edu Specifically, in a dog model of gastroparesis induced by an α₂-adrenergic agonist, this compound successfully reversed the delayed gastric emptying and inhibited antroduodenal motility. physiology.org This model proved responsive to a motility stimulant like this compound and helped ascertain mechanisms of restoration of emptying function. physiology.org Research using force transducers implanted in the antrum and duodenum of dogs has allowed for the study of this compound's effects on gastroduodenal motility and plasma motilin concentration, showing similar effects to cisapride in increasing motilin levels and stimulating motility in the interdigestive state. psu.edu These advanced in vivo models provide valuable insights into the physiological effects of this compound and the complex neural and hormonal pathways involved in its action.

Opportunities for Analogues with Differentiated Pharmacological Profiles

The benzamide (B126) structure of this compound provides a foundation for the synthesis of analogues with potentially differentiated pharmacological profiles. Research has explored the structure-activity relationships of this compound and related benzamides to understand how structural modifications influence affinity and efficacy at various 5-HT receptor subtypes. researchgate.netrsc.orgrsc.org Studies comparing this compound with other 5-HT₄ receptor ligands, including different benzamides and indole (B1671886) derivatives, have contributed to the understanding of the structural requirements for activity at these receptors. researchgate.net For instance, investigations into the enantiomers of this compound have shown that the (-) enantiomer may possess slightly greater potency at 5-HT₄ receptors compared to the (+) enantiomer. nih.gov This highlights how even subtle stereochemical differences can impact pharmacological activity and suggests opportunities for developing enantiomerically pure analogues with improved properties. The comparison of this compound's structure with that of D₂ antidopaminergic benzamides like Tropapride further illustrates how minor structural changes can lead to vastly different receptor selectivity, opening avenues for designing analogues that might target different combinations of receptors or exhibit altered functional profiles (e.g., partial agonism, biased agonism) at 5-HT receptor subtypes or even explore activity at other monoamine receptors. rsc.orgrsc.org The goal of developing such analogues is to potentially improve efficacy, reduce off-target effects, or target specific disease mechanisms more effectively.

Q & A

Q. What are the key pharmacological mechanisms of renzapride in gastrointestinal disorders, and how do they inform experimental design?

this compound acts as a full agonist at 5-HT₄ receptors and an antagonist at 5-HT₃ and 5-HT₂B receptors, accelerating colonic transit and reducing pain in constipation-predominant irritable bowel syndrome (C-IBS) . When designing experiments, researchers should focus on quantifying receptor binding affinity (e.g., via radioligand assays) and measuring functional outcomes like colonic transit time or pain thresholds in preclinical models. Dose-response studies are critical due to its dose-dependent efficacy (e.g., 4 mg daily showed clinical significance vs. placebo) .

Q. How should researchers design a dose-response study for this compound while accounting for renal excretion pathways?

this compound is renally excreted and not metabolized by cytochrome P450 enzymes, minimizing drug-drug interactions but requiring adjustments for renal impairment in human trials . Experimental designs should:

Q. What methodological considerations are essential when studying this compound's interaction with CYP enzymes in vitro?

In vitro studies using human liver microsomes should:

- Test both (–) and (+) enantiomers, as metabolic pathways may differ.

- Use control groups with phosphate buffer instead of S9 fractions to isolate enzyme-specific effects.

- Quantify metabolite formation (e.g., this compound-N-oxide) via LC-MS/MS or HPLC, as seen in studies showing CYP2D6 (54.4% activity at 50 μmol/L) and CYP3A4 (16.4% at 500 μmol/L) involvement .

Q. What endpoints are most appropriate for clinical trials evaluating this compound in IBS patients?

Prioritize patient-reported outcomes (e.g., abdominal pain scores, stool consistency) and objective measures like colonic transit time. Meta-analyses highlight the importance of standardizing endpoints across trials to reduce heterogeneity, as variations in treatment duration (2–12 weeks) and sex-specific responses (e.g., better efficacy in females) complicate comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's prokinetic properties and its lack of efficacy in some meta-analyses?

Contradictions may arise from population heterogeneity (e.g., age, sex, IBS subtype) and trial design differences. To address this:

- Conduct subgroup analyses by sex, IBS subtype (C-IBS vs. mixed), and treatment duration (≤5 weeks vs. >5 weeks) .

- Use adaptive trial designs to adjust dosing or endpoints based on interim analyses.

- Re-evaluate preclinical models for translational relevance, as this compound’s 5-HT₄ splice variant affinity (e.g., 5-HT₄(a), 5-HT₄(b)) may not fully replicate human gut expression .

Q. What strategies are recommended for investigating this compound's receptor splice variant specificity in the human gut?

Q. How can meta-analyses better account for heterogeneity in this compound clinical trials?

Q. What in vitro to in vivo extrapolation (IVIVE) challenges exist for this compound's renal excretion profile?

While this compound’s lack of CYP metabolism simplifies IVIVE for hepatic clearance, renal excretion requires scaling preclinical data (e.g., rodent models) to human glomerular filtration rates. Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict exposure in patients with renal impairment .

Q. How should researchers address sex-specific efficacy differences observed in this compound trials?

Design trials with balanced sex enrollment and pre-specify sex-stratified analyses. For example, three trials reported superior efficacy in females, potentially linked to hormonal modulation of 5-HT receptors. Mechanistic studies could compare receptor density/function by sex in human gut biopsies .

Q. What biomarkers are promising for quantifying this compound's target engagement in vivo?

- Measure plasma 5-HT levels pre- and post-treatment, as this compound modulates serotonin signaling.

- Use PET imaging with 5-HT₄-specific radiotracers (e.g., [¹¹C]SB207145) to visualize receptor occupancy in the gut .

Methodological Recommendations

- Data Contradiction Analysis : Use triangulation by cross-validating clinical findings with preclinical receptor binding assays and pharmacokinetic data .

- Ethical Compliance : Ensure trials adhere to protocols for human subjects, including renal function monitoring and sex-specific reporting .

- Literature Review : Prioritize studies with transparent methodology (e.g., CONSORT-compliant trials) and avoid overreliance on abstracts or non-peer-reviewed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.